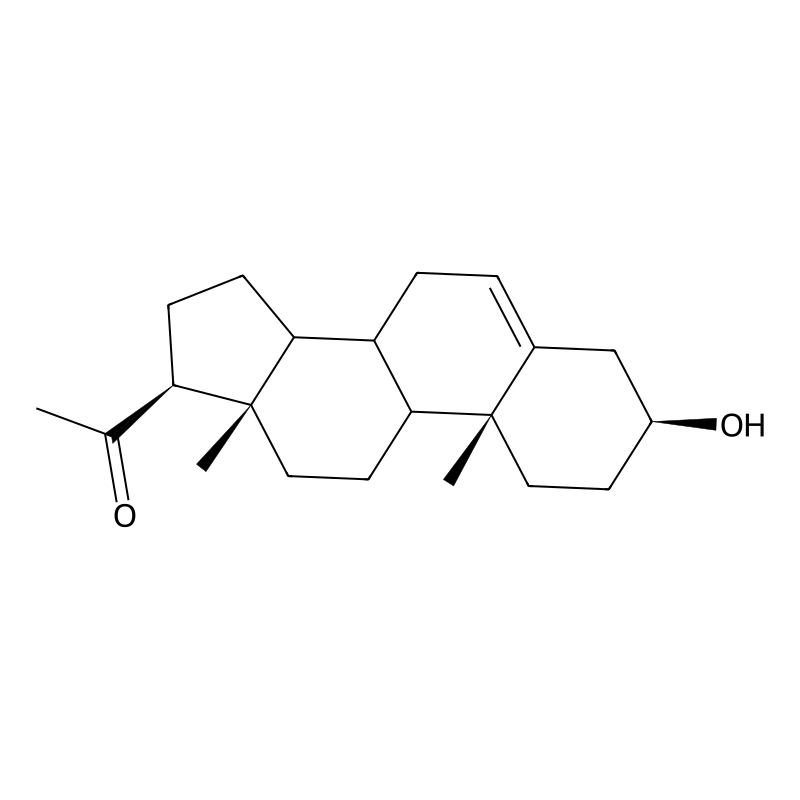

Pregnenolone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Pregnenolone as a Neurosteroid

Pregnenolone, besides being a precursor to other steroid hormones, has independent biological effects within the nervous system []. Studies suggest it may exhibit:

- Anti-inflammatory properties: Pregnenolone appears to suppress inflammation, potentially offering benefits in neurodegenerative diseases associated with neuroinflammation [].

- Neuroprotective effects: Research indicates pregnenolone might enhance the protection of brain cells, potentially aiding in conditions like Alzheimer's disease and Parkinson's disease [].

Pregnenolone and Cognitive Function

Pregnenolone's potential impact on cognitive function is another area of exploration. Studies suggest it might:

- Promote memory and learning: Research suggests pregnenolone may improve memory and learning abilities, potentially due to its neuroprotective and anti-inflammatory properties [].

- Modulate stress response: Pregnenolone's influence on the stress response system is being investigated as it may play a role in mood disorders and cognitive decline [].

Pregnenolone and Other Potential Applications

Preliminary research also explores pregnenolone's potential applications in:

- Mental health: Studies are investigating the use of pregnenolone in conditions like depression, bipolar disorder, and schizophrenia, with limited and inconclusive results so far [, ].

- Pain management: Early research suggests pregnenolone might provide some relief for chronic pain, but further investigation is needed [].

- Autoimmune disorders: Pregnenolone's immunomodulatory properties are being explored in the context of autoimmune diseases, but research is still in its early stages [].

Pregnenolone is a steroid hormone synthesized from cholesterol, functioning as a precursor for various steroid hormones, including progesterone, cortisol, and testosterone. This 21-carbon compound is primarily produced in the adrenal glands and the gonads, playing a crucial role in the synthesis of other hormones within the body. Pregnenolone is also known for its involvement in neurosteroid activity, influencing brain function and potentially affecting mood and cognitive processes .

Pregnenolone's primary mechanism of action lies in its role as a precursor molecule. However, recent research suggests it may have additional functions beyond just being a substrate for other hormones []. Studies indicate that pregnenolone can interact with various neurotransmitter systems in the brain, potentially influencing memory, mood, and cognitive function []. The exact mechanisms underlying these effects are still under investigation [].

Pregnenolone is generally considered safe when produced naturally within the body. However, taking pregnenolone supplements can pose potential health risks, particularly at high doses [].

- Hormonal imbalances: Pregnenolone supplementation can disrupt the body's natural hormonal balance, potentially leading to side effects like acne, hair growth changes, and menstrual irregularities [].

- Drug interactions: Pregnenolone may interact with certain medications, including birth control pills and hormone replacement therapy []. It's crucial to consult with a healthcare professional before taking pregnenolone supplements, especially if you are on any medications.

- Limited research: The long-term safety and efficacy of pregnenolone supplementation remain unclear due to limited clinical research [].

The biosynthesis of pregnenolone from cholesterol involves a series of enzymatic reactions primarily catalyzed by cytochrome P450 side-chain cleavage enzyme (CYP11A1). The process occurs in three steps:

- Hydroxylation of Cholesterol: Cholesterol is first converted to 22-hydroxycholesterol.

- Further Hydroxylation: This intermediate is then converted to 20α,22β-dihydroxycholesterol.

- Cleavage Reaction: Finally, CYP11A1 cleaves this compound to produce pregnenolone, releasing a side chain and generating carbon dioxide as a byproduct .

Pregnenolone exhibits various biological activities, particularly in the central nervous system. It acts as a neurosteroid, modulating neurotransmitter systems and influencing mood and cognitive functions. Research indicates that pregnenolone may have potential therapeutic effects in conditions such as Alzheimer's disease, schizophrenia, and depression by enhancing synaptic plasticity and neuroprotection .

Additionally, pregnenolone has been shown to possess anti-inflammatory properties and may play a role in regulating immune responses .

Pregnenolone can be synthesized through several methods:

- Natural Extraction: Isolated from adrenal glands or synthesized from cholesterol using enzymatic reactions.

- Chemical Synthesis: Laboratory methods involve multi-step organic synthesis starting from simpler steroid precursors or directly from cholesterol.

- Biotechnological Approaches: Using genetically modified organisms or cell cultures to produce pregnenolone through fermentation processes .

Pregnenolone has various applications in both clinical and research settings:

- Hormone Replacement Therapy: Used to address hormonal imbalances in conditions like adrenal insufficiency.

- Cognitive Enhancement: Investigated for its potential to improve memory and cognitive function in aging populations.

- Neuroprotective Agent: Explored for its ability to protect neurons against degeneration in neurodegenerative diseases .

- Antitumor Research: Derivatives of pregnenolone are being studied for their antitumor properties against various cancer cell lines .

Pregnenolone interacts with several hormones and medications:

- Estrogen and Progesterone: As a precursor, it can influence levels of these hormones when administered alongside them, potentially leading to hormonal imbalances.

- Testosterone: Pregnenolone can be converted into testosterone; thus, concurrent use may enhance testosterone effects.

- Sedative Medications: Some studies suggest that pregnenolone may reduce the sedative effects of benzodiazepines like diazepam .

Several compounds share structural similarities with pregnenolone, notably other steroid hormones. These include:

- Dehydroepiandrosterone (DHEA): A 19-carbon steroid hormone that is also derived from pregnenolone and serves as a precursor for androgens and estrogens.

- Progesterone: A key hormone derived from pregnenolone involved in regulating the menstrual cycle and pregnancy.

- Cortisol: A glucocorticoid hormone synthesized from pregnenolone that plays a vital role in stress response.

Comparison TableCompound Structure Primary Function Unique Aspect Pregnenolone C21H32O2 Precursor for steroid hormones Neurosteroid activity Dehydroepiandrosterone C19H28O2 Precursor for sex hormones Higher androgenic activity Progesterone C21H30O2 Regulates menstrual cycle Key role in pregnancy Cortisol C21H30O5 Stress response hormone Involved in metabolism regulation

| Compound | Structure | Primary Function | Unique Aspect |

|---|---|---|---|

| Pregnenolone | C21H32O2 | Precursor for steroid hormones | Neurosteroid activity |

| Dehydroepiandrosterone | C19H28O2 | Precursor for sex hormones | Higher androgenic activity |

| Progesterone | C21H30O2 | Regulates menstrual cycle | Key role in pregnancy |

| Cortisol | C21H30O5 | Stress response hormone | Involved in metabolism regulation |

Pregnenolone's unique role as a neurosteroid differentiates it from these other compounds, highlighting its significance in both hormonal balance and neurological health .

Pregnenolone was first synthesized in 1934 by Adolf Butenandt, a Nobel laureate known for his work on sex hormones. Butenandt’s isolation of progesterone from pregnanediol marked a milestone in steroid chemistry, enabling the systematic study of pregnenolone’s derivatives. Initially termed Arthenolone or Enelone, it was marketed in the 1940s–1950s as an anti-inflammatory drug for rheumatoid arthritis and soft-tissue rheumatism. However, its therapeutic use declined due to the rise of cortisone and concerns over unsubstantiated claims.

Key Historical Milestones:

- 1934: Butenandt synthesizes pregnenolone and progesterone, establishing its role in steroidogenesis.

- 1940s: Clinical trials explore pregnenolone for arthritis, with mixed results.

- 1950s: Pharmaceutical production ceases due to competition from synthetic glucocorticoids.

- 2010s–Present: Renewed interest in its neuroprotective and immunomodulatory effects.

Biological Significance as a Steroidogenic Precursor

Pregnenolone biosynthesis begins with cholesterol transport into mitochondria, mediated by the steroidogenic acute regulatory (StAR) protein. The enzyme CYP11A1 (cholesterol side-chain cleavage enzyme) catalyzes cholesterol’s conversion into pregnenolone via three hydroxylation steps, producing the Δ5-3β-hydroxysteroid. This rate-limiting step generates ~30 mg of pregnenolone daily in humans, primarily in adrenal glands, gonads, and the brain.

Steroid Hormone Biosynthesis Pathways:

| Pathway | Key Enzymes | Major Products |

|---|---|---|

| Glucocorticoids | CYP17A1, CYP21A2 | Cortisol, Corticosterone |

| Mineralocorticoids | CYP11B2 | Aldosterone |

| Androgens | CYP17A1, 17β-HSD | Testosterone, DHEA |

| Estrogens | Aromatase (CYP19A1) | Estradiol, Estrone |

| Neurosteroids | Sulfotransferases | Pregnenolone sulfate |

Pregnenolone’s metabolic fate depends on tissue-specific enzymes. In the brain, it is sulfated to pregnenolone sulfate, a potent NMDA receptor modulator, or reduced to allopregnanolone, a GABAA receptor agonist. These derivatives regulate synaptic plasticity, mood, and stress responses.

Molecular Formula and Stereochemical Configuration

Pregnenolone exhibits a molecular formula of C₂₁H₃₂O₂, representing a steroid hormone with twenty-one carbon atoms, thirty-two hydrogen atoms, and two oxygen atoms [1] [4] [5]. The compound possesses a molecular weight of 316.48 grams per mole, as confirmed through multiple analytical determinations [1] [4] [24]. The exact mass has been precisely determined to be 316.2402 atomic mass units through high-resolution mass spectrometry [5].

The stereochemical configuration of pregnenolone is characterized by seven defined stereocenters within its tetracyclic steroid framework [3]. The absolute configuration follows the standard steroid numbering system with the designation (3S,8S,9S,10R,13S,14S,17S), indicating the spatial arrangement of substituent groups around each chiral carbon atom [1] [8]. The critical stereochemical feature is the presence of a 3β-hydroxyl group, which distinguishes pregnenolone from its stereoisomeric forms [13] [15]. This 3β-hydroxyl configuration is essential for the biological activity and represents the naturally occurring stereoisomeric form found in biological systems [15] [16].

The steroid nucleus of pregnenolone adopts the characteristic trans-fused ring system common to most naturally occurring steroids [28] [30]. The A/B ring junction exhibits a trans configuration, while the B/C and C/D ring fusions also maintain trans stereochemistry [32] [34]. The molecule contains two angular methyl groups positioned at carbon-10 and carbon-13, which are oriented in the β-configuration relative to the steroid backbone [28] [30].

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₃₂O₂ |

| Molecular Weight | 316.48 g/mol |

| Exact Mass | 316.2402 amu |

| Stereochemical Configuration | (3S,8S,9S,10R,13S,14S,17S) |

| Number of Stereocenters | 7 |

| Hydroxyl Group Configuration | 3β-hydroxy |

IUPAC Nomenclature and Isomeric Forms

The International Union of Pure and Applied Chemistry systematic name for pregnenolone is 1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone [1] [8]. Alternative systematic nomenclature includes the designation (3β)-3-hydroxypregn-5-en-20-one, which emphasizes the 3β-hydroxyl stereochemistry and the presence of the double bond in the 5-position [3] [4] [13].

The compound is also recognized under various chemical names reflecting its structural characteristics, including 3β-hydroxypregn-5-en-20-one, pregn-5-en-3β-ol-20-one, and 5-pregnen-3β-ol-20-one [4] [5] [13]. These nomenclature variations all specify the critical structural features: the pregnane steroid backbone, the 5-ene double bond system, the 3β-hydroxyl group, and the 20-ketone functionality [13] [14].

Pregnenolone exists in several isomeric forms that differ in stereochemical configuration at various positions within the steroid nucleus [11] [31]. The most significant isomeric relationship involves the 3α and 3β epimers, where the natural form contains the 3β-hydroxyl configuration [15] [16]. The 3α-isomer, while synthetically accessible, does not occur naturally and exhibits significantly different biological properties [16] [31].

Another important isomeric form is 17-isopregnenolone, which differs in the stereochemical configuration at carbon-17 [20]. This compound exhibits markedly different optical rotation properties, with molecular rotations of +89° for natural pregnenolone compared to -433° for the 17-isomer when measured in acetone solution [20]. The dramatic difference in optical rotation serves as a diagnostic tool for detecting the presence of stereoisomeric impurities [20].

The double bond position also creates isomeric possibilities, with pregnenolone containing a Δ⁵-double bond (between carbons 5 and 6) as the natural configuration [13] [35]. Alternative double bond positions, such as the Δ¹⁶-isomer (16-pregnenolone), represent distinct structural isomers with different chemical and biological properties [2].

| Isomeric Form | Key Structural Difference | Optical Rotation |

|---|---|---|

| Natural Pregnenolone | 3β-hydroxyl, Δ⁵-double bond | +27° to +30° |

| 3α-Pregnenolone | 3α-hydroxyl configuration | Not naturally occurring |

| 17-Isopregnenolone | 17-isomer configuration | -433° |

| 16-Pregnenolone | Δ¹⁶-double bond position | Variable |

Crystallographic Data and Conformational Analysis

The crystallographic properties of pregnenolone have been partially characterized through various analytical techniques, though comprehensive single-crystal X-ray diffraction data remains limited in the available literature [6] [10]. The compound typically crystallizes as a white to almost white crystalline powder with a defined melting point range of 185-194°C [24]. The specific optical rotation has been consistently measured at +27° to +30° when determined at 20°C using the sodium D-line (589 nm) with a concentration of 1 gram per 100 milliliters in ethanol [8] [24].

Based on the available crystallographic studies of related steroid compounds and structural analyses, pregnenolone likely adopts a crystal system consistent with monoclinic or triclinic symmetry [18] [19]. The rigid steroid framework constrains the molecular conformation, with the tetracyclic ring system maintaining the characteristic chair conformations for the cyclohexane rings A, B, and C, while the cyclopentane D ring adopts an envelope conformation [32] [34].

Conformational analysis through molecular dynamics simulations has revealed that pregnenolone exhibits relatively limited conformational flexibility due to the rigid steroid backbone [12]. The primary conformational variations occur in the orientation of the 3β-hydroxyl group and the 20-ketone side chain [12]. The hydroxyl group can adopt different rotational conformers around the C3-O bond, while the acetyl side chain at position 17 shows restricted rotation due to steric interactions with the steroid nucleus [12].

The molecular interactions within the crystal lattice involve hydrogen bonding networks formed by the 3β-hydroxyl groups and the 20-ketone functionalities [6]. These intermolecular interactions contribute to the stability of the crystalline form and influence the melting point characteristics [18]. The crystal packing likely involves both hydrogen bonding interactions and van der Waals forces between the hydrophobic steroid backbones [6] [10].

Advanced computational studies have identified specific protein-substrate contacts when pregnenolone interacts with biological targets, revealing key amino acid residues involved in binding interactions [12]. These studies have shown that pregnenolone forms hydrogen bonds, hydrophobic interactions, and water-mediated contacts with various protein binding sites, providing insight into the molecular basis of its biological activity [12].

| Crystallographic Property | Value/Description |

|---|---|

| Crystal Appearance | White to almost white crystalline powder |

| Melting Point | 185-194°C |

| Specific Optical Rotation | +27° to +30° (c=1, EtOH, 20°C) |

| Likely Crystal System | Monoclinic or triclinic |

| Molecular Conformation | Rigid steroid backbone with chair conformations |

| Primary Conformational Flexibility | 3β-hydroxyl and 20-ketone orientations |

| Intermolecular Interactions | Hydrogen bonding and van der Waals forces |

Mitochondrial Cholesterol Side-Chain Cleavage

The biosynthesis of pregnenolone represents the fundamental entry point into steroidogenesis across all mammalian tissues. The classical pathway involves the conversion of cholesterol to pregnenolone through a complex mitochondrial enzyme system that operates with exceptional precision and regulatory control [1] [2] [3].

The mitochondrial cholesterol side-chain cleavage system represents a sophisticated biochemical machinery that facilitates the rate-limiting step in steroid hormone synthesis. This process occurs within the inner mitochondrial membrane and requires the coordinated action of multiple protein components, including the cytochrome P450 side-chain cleavage enzyme (CYP11A1), along with its essential electron transport partners [1] [4] [3].

The conversion of cholesterol to pregnenolone proceeds through a sequential three-step oxidative process, each requiring molecular oxygen and reducing equivalents. The process begins with cholesterol mobilization from cytosolic lipid droplets or lysosomes, followed by transport to mitochondria through carrier proteins. The steroidogenic acute regulatory protein (StAR) mediates the rate-limiting transfer of cholesterol from the outer to inner mitochondrial membrane, where the enzymatic conversion takes place [1] [5] [6].

Role of CYP11A1 in Pregnenolone Synthesis

Cytochrome P450 11A1 (CYP11A1), also designated as P450scc (side-chain cleavage), catalyzes the conversion of cholesterol to pregnenolone through a highly processive mechanism involving three sequential oxidation reactions [2] [7] [3]. This enzyme, found exclusively in vertebrates, represents the archetypal steroidogenic cytochrome P450 and serves as the gateway enzyme for all steroid hormone biosynthesis [2].

The enzymatic mechanism proceeds through sequential hydroxylations at carbon-22 and carbon-20 of cholesterol, followed by oxidative cleavage of the C20-C22 bond. The first hydroxylation produces 22R-hydroxycholesterol as an intermediate, which undergoes a second hydroxylation at carbon-20 to yield 20R,22R-dihydroxycholesterol. The final oxidative step cleaves the bond between carbons 20 and 22, generating pregnenolone and isocaproaldehyde (4-methylpentanal) [2] [7] [3].

Recent kinetic studies utilizing presteady-state analysis have demonstrated that CYP11A1 operates through a highly processive mechanism, with rates of intermediate oxidation steps far exceeding dissociation rates for products and substrates [7]. The 22R-hydroxycholesterol and 20R,22R-dihydroxycholesterol intermediates bind to CYP11A1 with relatively high affinity, as demonstrated through steady-state optical titrations and dissociation rate measurements [7].

Crystal structure studies of both bovine and human CYP11A1 have revealed the molecular basis for substrate recognition and sequential oxidation. The tight binding of the first intermediate, 22R-hydroxycholesterol, appears to be mediated by direct coordination of the C22-oxygen to the heme-iron [2]. Subtle shifts in the positioning of the side-chain within the active site following each hydroxylation enable the three sequential oxidations required for side-chain cleavage [2].

The first oxidation step at carbon-22 represents the slowest reaction in the sequence, thereby limiting the overall rate of cholesterol cleavage [7]. Importantly, deuterium kinetic isotope effect studies using d3-cholesterol showed no significant kinetic deuterium isotope effect on carbon-22, indicating that carbon-hydrogen bond cleavage is not rate-limiting in the first hydroxylation step [7].

Electron Transport Systems: Adrenodoxin Reductase and Ferredoxin

The electron transport system supporting CYP11A1 activity consists of two essential protein components: adrenodoxin reductase (FDXR) and adrenodoxin (FDX1 or FDX2), which together facilitate the transfer of reducing equivalents from nicotinamide adenine dinucleotide phosphate (NADPH) to the cytochrome P450 enzyme [3] [8] [9].

Adrenodoxin Reductase Structure and Function

Adrenodoxin reductase is a monomeric 51 kilodalton flavoenzyme that serves as the initial electron acceptor in the mitochondrial electron transport chain [8]. The enzyme receives a two-electron package from NADPH and converts it to two single electrons that are subsequently transferred via adrenodoxin to all mitochondrial cytochromes P450 [8].

The structure of adrenodoxin reductase reveals an asymmetric charge distribution that controls the approach of the electron carrier adrenodoxin [8]. Kinetic studies have demonstrated that oxidized adrenodoxin reductase binds NADP+ with a dissociation constant (Kdiss) of 1.4 × 10^-5 M, significantly weaker than the binding affinity of reduced adrenodoxin reductase for NADP+ [10]. The reduced enzyme exhibits a calculated Kdiss of 1.0 × 10^-8 M for NADP+ binding, providing the thermodynamic driving force for formation of a fully reduced flavoprotein form [10].

The enzyme operates through an ordered sequential mechanism wherein reduction of the oxidant is accomplished by the reduced adrenodoxin reductase-NADP+ complex, followed by dissociation of NADP+ [10]. Stopped-flow kinetic studies reveal that reduction of adrenodoxin reductase by equimolar NADPH to form the reduced complex occurs with a first-order rate constant of 28 s^-1 [10].

Adrenodoxin Structure and Electron Transfer Properties

Adrenodoxin is a 14.4 kilodalton acidic iron-sulfur protein containing a [2Fe-2S] cluster that belongs to the vertebrate ferredoxin family [11] [12]. This protein functions as an electron shuttle between adrenodoxin reductase and cytochromes P450scc and P450 11β [11] [12].

The protein exhibits significant structural changes upon reduction of the [2Fe-2S] cluster, particularly in the carbon-terminal region, which causes dissociation of the adrenodoxin dimer upon reduction [12]. High-resolution nuclear magnetic resonance spectroscopy studies have revealed that approximately 70% and 75% of the nitrogen-15, carbon-13, and proton resonances could be assigned for the reduced and oxidized forms, respectively [12].

The electron transfer mechanism proceeds via a modified shuttle mechanism, with both monomers and dimers acting as electron carriers [12]. The dissociation rate of reduced ferredoxin from photosystem I has been measured at 800 s^-1, while the redox potential of the first reduction of ferredoxin-NADP+ reductase is -380 millivolts [13].

Electron Transfer Kinetics and Thermodynamics

The electron transport chain operates with remarkable efficiency, facilitating rapid electron transfer from NADPH through the flavoprotein and iron-sulfur protein to the terminal cytochrome P450 enzyme. Ferredoxins typically carry out single electron transfers with characteristic reduction potentials ranging from -645 to 0 millivolts [14].

Kinetic analyses of ferredoxin-mediated electron transfer reveal complex multi-phase behavior. Initial rates of 360-410 electrons per second per ferredoxin-NADP+ reductase have been measured for the reoxidation of photoreduced ferredoxin under multiple turnover conditions [13]. The effective rate for the second reduction of ferredoxin-NADP+ reductase has been measured at 140-170 s^-1, with this process having a rate constant similar to that of the first reduction [13].

Extramitochondrial Synthesis in Glial Cells

Recent investigations have revealed the existence of an alternative pathway for pregnenolone synthesis in the central nervous system that operates independently of the classical CYP11A1-mediated mechanism [15] [16] [17]. This discovery has profound implications for understanding neurosteroidogenesis and the unique biochemical requirements of brain tissue.

Human glial cells demonstrate the capacity to synthesize pregnenolone despite having undetectable levels of CYP11A1 protein, as confirmed through mass spectrometry and enzyme-linked immunosorbent assay detection methods [15] [16]. Unlike testicular and adrenal cortical cells, pregnenolone production in glial cells is not inhibited by established CYP11A1 inhibitors such as aminoglutethimide and ketoconazole [15] [16].

The alternative pathway exhibits distinct biochemical characteristics that differentiate it from classical steroidogenesis. Addition of hydroxycholesterols increases pregnenolone synthesis in glial cells, suggesting desmolase activity that is not blocked by conventional CYP11A1 inhibitors [15] [16]. This enzymatic activity demonstrates non-stereospecific substrate utilization, as both 22R-hydroxycholesterol and 22S-hydroxycholesterol are converted to pregnenolone at comparable rates [16] [17].

Alternative Cytochrome P450 Mechanisms

The identification of cytochrome P450 1B1 (CYP1B1) as the primary enzyme responsible for alternative pregnenolone synthesis in human glial cells represents a paradigm shift in understanding neurosteroidogenesis [17] [18]. Systematic screening of cytochrome P450 enzymes expressed in the human brain with mitochondrial localization identified three candidate enzymes: CYP27A1, CYP1A1, and CYP1B1 [17] [18].

CYP1B1-Mediated Pregnenolone Synthesis

Functional analyses demonstrated that inhibition of CYP27A1 through specific inhibitors and small interfering RNA knockdown did not negatively affect pregnenolone synthesis in human glial cells [17]. In contrast, treatment with CYP1A1/CYP1B1 inhibitors significantly reduced pregnenolone production in the presence of 22R-hydroxycholesterol [17] [18].

Small interfering RNA knockdown experiments revealed that only CYP1B1 knockdown significantly decreased pregnenolone production, while CYP1A1 knockdown had no effect [17] [18]. The CYP1B1 mRNA expression was found to be at least 10-fold higher than CYP1A1 in glial cell lines, supporting its predominant role in neurosteroid synthesis [17].

Overexpression studies utilizing mitochondria-targeted CYP1B1 significantly increased pregnenolone production under basal conditions and in the presence of hydroxycholesterols and low-density lipoprotein [17] [18]. Importantly, the mitochondrial environment appears necessary for pregnenolone production, as cytoplasmic CYP1B1 localization did not enhance steroid synthesis [17].

Substrate Specificity and Catalytic Properties

CYP1B1 demonstrates broader substrate specificity compared to CYP11A1, accepting both cholesterol and hydroxycholesterols as substrates for pregnenolone synthesis [17]. The enzyme exhibits non-stereospecific desmolase activity, efficiently converting both 22R-hydroxycholesterol and 22S-hydroxycholesterol to pregnenolone [17]. This contrasts with the strict stereospecificity of CYP11A1, which preferentially utilizes 22R-hydroxycholesterol [16].

The catalytic efficiency of CYP1B1 for pregnenolone synthesis appears considerably lower than CYP11A1. Overexpression studies showed that mitochondria-targeted CYP1B1 produced approximately 1.5 to 2 times more pregnenolone than control cells, while CYP11A1 overexpression increased production by nearly 40-fold [17] [16].

Regulatory Factors in Neurosteroidogenesis

The regulation of neurosteroidogenesis involves a complex interplay of neurotransmitters, hormones, and neuropeptides that modulate the biosynthesis of neuroactive steroids through diverse receptor-mediated mechanisms [19] [20] [21].

Neurotransmitter-Mediated Regulation

Gamma-aminobutyric acid (GABA) acts as an inhibitory regulator of neurosteroid biosynthesis through GABA-A receptor activation [19]. This negative feedback mechanism represents a homeostatic control system wherein the primary target of neurosteroid action also regulates their synthesis. Glutamate exerts rapid inhibitory effects on neurosteroidogenesis through kainate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor activation, leading to inactivation of P450arom [19].

Melatonin, produced by the pineal gland and eye, inhibits the biosynthesis of 7α-hydroxypregnenolone through mechanisms involving P450arom inhibition [19]. This regulation links circadian rhythms to neurosteroid production, potentially influencing sleep-wake cycles and seasonal affective responses.

Hormonal Control Mechanisms

Prolactin produced by the adenohypophysis enhances the formation of 7α-hydroxypregnenolone, representing a positive regulatory influence on neurosteroid synthesis [19]. This hormonal regulation connects reproductive and lactational physiology to neurosteroid homeostasis.

Adrenocorticotropic hormone (ACTH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) stimulate neurosteroidogenesis through cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) activation [21]. These pathways involve StAR phosphorylation at serine-195, which doubles its enzymatic activity in transporting cholesterol from the outer to inner mitochondrial membrane [21].

Neuropeptide Modulation

Neuropeptide Y acts as an inhibitory regulator through Y1 receptor activation, providing localized control of neurosteroid production in specific brain regions [19]. Vasotocin stimulates neurosteroid production through V1a-like receptors, demonstrating the involvement of osmoregulatory peptides in steroid synthesis control [19].

The octadecaneuropeptide, acting through central-type benzodiazepine receptors, and the triakontatetraneuropeptide, acting through peripheral-type benzodiazepine receptors, both stimulate neurosteroid production [19]. These endozepine-related peptides represent endogenous ligands for benzodiazepine receptors and link anxiety-related neurotransmission to steroid synthesis.

Molecular Mechanisms of Regulation

The translocator protein 18 kilodalton (TSPO) serves as a key regulatory target for neurosteroidogenesis enhancement [20]. TSPO ligands, including XBD-173, can stimulate pregnenolone production in glial cells, demonstrating the therapeutic potential of targeting this protein for neurosteroid modulation [16].

Protein kinase A phosphorylation of StAR at serine-195 represents a rapid regulatory mechanism that doubles cholesterol transport activity [21]. Additionally, TSPO is a PKA substrate, and its phosphorylation changes ligand binding affinity and subsequently increases enzymatic activity [21].

The pregnane xenobiotic receptor (PXR) has emerged as another regulatory target for neurosteroidogenesis, providing a link between xenobiotic metabolism and steroid synthesis [20]. Targeting specific neurosteroidogenic enzymes such as 17β-hydroxysteroid dehydrogenase type 10 and P450 side-chain cleavage represents additional therapeutic approaches for modulating neurosteroid levels [20].

Table 1: Kinetic Parameters of Key Enzymes in Pregnenolone Biosynthesis

| Enzyme | Substrate | Km Value | Vmax | Reference Conditions |

|---|---|---|---|---|

| CYP11A1 | Cholesterol | 1.6 μM | Variable | Reconstituted system |

| CYP11A1 | 22R-Hydroxycholesterol | 1.2 μM | Variable | Reconstituted system |

| CYP11A1 | 20α-Hydroxycholesterol | 1.1 μM | Variable | Reconstituted system |

| Adrenodoxin Reductase | NADPH | 1-10 μM | 28 s^-1 | Flavin reduction |

| CYP7B | Dehydroepiandrosterone | 13.6 μM | 8-fold higher than pregnenolone | Vaccinia virus system |

| CYP7B | Pregnenolone | 4.0 μM | Reference value | Vaccinia virus system |

Table 2: Comparison of Mitochondrial vs. Extramitochondrial Pregnenolone Synthesis

| Parameter | Classical Pathway (CYP11A1) | Alternative Pathway (CYP1B1) |

|---|---|---|

| Primary Enzyme | CYP11A1 | CYP1B1 |

| Tissue Distribution | Adrenal, gonads, placenta | Brain (glial cells) |

| Substrate Specificity | Stereospecific | Non-stereospecific |

| Cholesterol Transport | StAR-mediated | Independent of StAR |

| Inhibitor Sensitivity | Aminoglutethimide, ketoconazole | α-Naphthoflavone, TMS |

| Relative Efficiency | High (40-fold increase) | Moderate (1.5-2-fold increase) |

| Subcellular Location | Inner mitochondrial membrane | Mitochondrial (targeted) |

| Electron Transport | FDXR → FDX1/FDX2 | FDXR → FDX1/FDX2 |

The discovery of alternative pregnenolone synthesis pathways in glial cells fundamentally alters our understanding of neurosteroidogenesis and provides new targets for therapeutic intervention in neurological and psychiatric disorders. The unique biochemical characteristics of the CYP1B1-mediated pathway, including its non-stereospecific substrate utilization and independence from classical regulatory mechanisms, suggest evolutionary adaptations to meet the specific metabolic requirements of the central nervous system.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 22 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 19 of 22 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Dates

Cheng et al. A proteome-wide map of 20(S)-hydroxycholesterol interactors in cell membranes. Nature Chemical Biology, DOI: 10.1038/s41589-021-00907-2, published online 19 November 2021